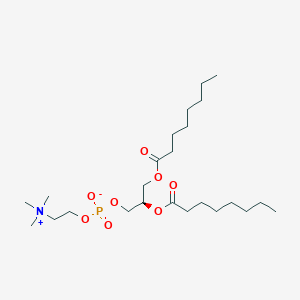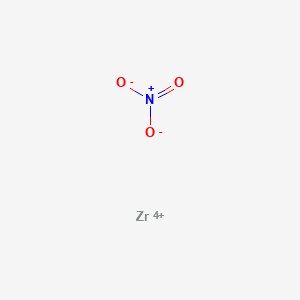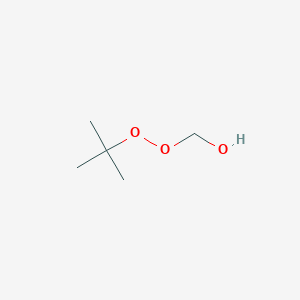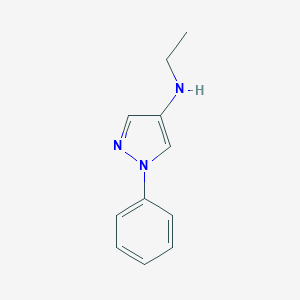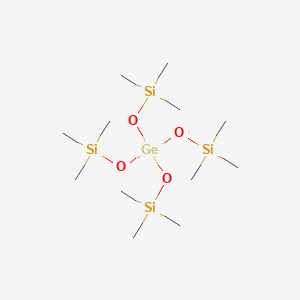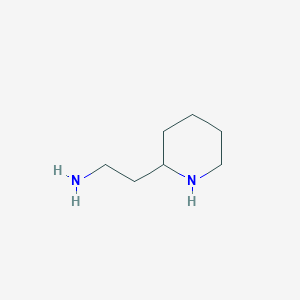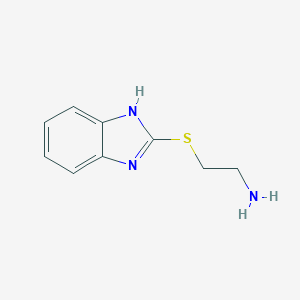![molecular formula C12H11NO2S B096701 [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 16441-29-5](/img/structure/B96701.png)
[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid, is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents. The papers provided discuss various thiazole derivatives and their synthesis, structural analysis, and potential applications, particularly in the field of antimicrobial agents and as modifiers of cephalosporin antibiotics .
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 1,3,4-thiadiazole derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid involves cyclization using thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Another method reported involves a domino multicomponent reaction using thiosemicarbazide and various aldehydes, ketones, or isatin, followed by the addition of arylglyoxal and active methylene or activated C–H acids . These methods highlight the versatility and regioselectivity in synthesizing thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For example, the structure of the 1,3,4-thiadiazole derivatives was confirmed by IR, 1H NMR, and mass analysis . Additionally, X-ray crystallography has been used to unambiguously determine the stereochemical structure of certain thiazole derivatives, which is crucial for understanding their biological activity .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug development. The papers discuss the preparation of specific thiazole derivatives that are used as side chains in cephalosporin antibiotics, indicating their role in the modification of these antibiotics . The reactions often involve rearrangements, cyclizations, and substitutions, which are critical for achieving the desired chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. These properties are essential for their biological activity and pharmaceutical applications. Spectroscopic and theoretical analyses, such as density functional theory (DFT), are used to examine the optimized molecular structure, chemical shift values, and vibrational assignments of these compounds . Additionally, HOMO-LUMO analysis and molecular electrostatic potential studies provide insights into charge delocalization, which can affect the reactivity and interaction of these molecules with biological targets .
科学的研究の応用
Anticancer Activity
- Compounds synthesized from 2-(4-methylphenyl)acetic acid, which is structurally related to the chemical , demonstrated moderate to excellent anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).
Photo-Degradation Studies
- The photo-degradation behavior of a pharmaceutical compound structurally similar to 2-(3-Methylphenyl)-1,3-thiazol-4-yl acetic acid was analyzed, revealing insights into its stability and degradation pathways (Wu, Hong & Vogt, 2007).
Antimicrobial Activity
- Novel compounds containing a thiazole moiety, akin to the chemical , showed promising antimicrobial activities (Reddy, Prasad, Spoorthy & Ravindranath, 2013).
Crystal Structure Analysis
- Research on the crystal structure of febuxostat–acetic acid, a compound related to 2-(3-Methylphenyl)-1,3-thiazol-4-yl acetic acid, provided valuable insights into molecular interactions and stability (Wu, Hu, Gu & Tang, 2015).
Reactivity and Stability
- Studies on the reactivities of various thiazole derivatives, including those similar to the chemical , contributed to understanding their chemical behavior and potential applications (August, Davis & Taylor, 1986).
Fluorescence Properties
- Pyridylthiazoles, compounds related to 2-(3-Methylphenyl)-1,3-thiazol-4-yl acetic acid, were studied for their fluorescence properties, indicating potential use in metal sensing and as laser dyes (Grummt, Weiss, Birckner & Beckert, 2007).
特性
IUPAC Name |
2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-3-2-4-9(5-8)12-13-10(7-16-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMICSWBTHJZTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407094 |
Source


|
| Record name | [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid | |
CAS RN |
16441-29-5 |
Source


|
| Record name | [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


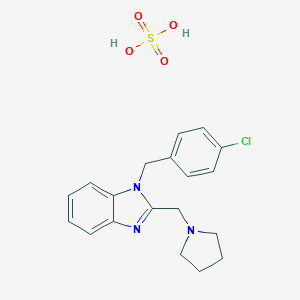
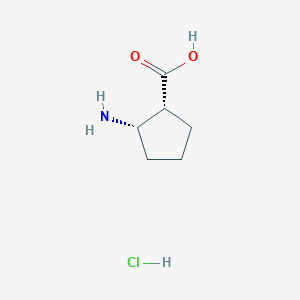
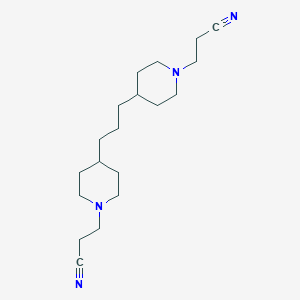
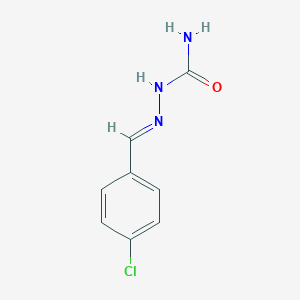
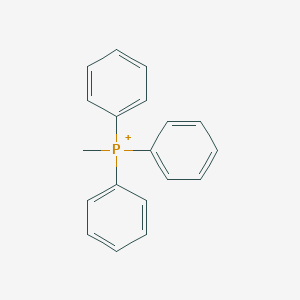
![Benzo[B]thiophene-6-OL](/img/structure/B96629.png)
